4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid dihydrochloride
Overview
Description
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid dihydrochloride is a useful research compound. Its molecular formula is C14H19Cl2F3N2O2 and its molecular weight is 375.21. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Optimization
The compound 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid dihydrochloride has been synthesized through various methodologies, emphasizing its significance as a synthetic intermediate. One study presented a synthesis route starting from 4-methylbenzoic acid, exploring the effects of bromination and amination conditions to optimize yield, resulting in an 81.5% yield under optimal conditions. This synthesis path highlights the compound's relevance in organic chemistry and drug development (Lu Xiao-qin, 2010).
Key Precursor in Drug Synthesis
Significantly, this compound serves as a crucial precursor in the synthesis of pharmaceuticals like imatinib, a well-known cancer therapy drug. A practical and efficient synthesis method has been reported, providing an accessible route for large-scale production, underlining its critical role in medicinal chemistry (E. Koroleva et al., 2012).
Structural and Chemical Studies
Structural analysis of this compound and its derivatives provides insights into its chemical behavior and potential applications. For instance, an X-ray crystallographic study revealed its 'L-shaped' conformation and interaction with picric acid, offering a glimpse into its solid-state characteristics and potential for forming salts with various applications (Hongqi Li et al., 2009).
Biological Activity and Potential Therapeutic Uses
Beyond its role in synthesizing other compounds, derivatives of this compound have been explored for biological activities. For example, studies have synthesized new amides and analyzed them for potential antileukemic properties, highlighting the broader implications of this compound in drug discovery and development (E. Koroleva et al., 2011).
Mechanism of Action
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Properties
IUPAC Name |
4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O2.2ClH/c1-18-4-6-19(7-5-18)9-11-3-2-10(13(20)21)8-12(11)14(15,16)17;;/h2-3,8H,4-7,9H2,1H3,(H,20,21);2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNMXEJPTKPASZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)O)C(F)(F)F.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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